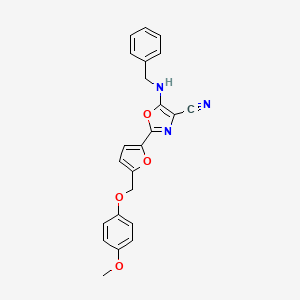

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile

Description

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a heterocyclic compound featuring an oxazole core substituted with a benzylamino group at position 5, a carbonitrile group at position 4, and a furan-2-yl moiety at position 2. This compound belongs to a class of oxazole derivatives known for their applications in medicinal chemistry, particularly as enzyme inhibitors or anticancer agents .

The presence of electron-donating methoxy and phenoxy groups may influence its solubility and binding affinity in biological systems .

Properties

IUPAC Name |

5-(benzylamino)-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O4/c1-27-17-7-9-18(10-8-17)28-15-19-11-12-21(29-19)23-26-20(13-24)22(30-23)25-14-16-5-3-2-4-6-16/h2-12,25H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILHMWUBDYJTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions, where a benzylamine reacts with a suitable electrophile.

Formation of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving amides and aldehydes or ketones under dehydrating conditions.

Final Coupling: The final step involves coupling the furan and oxazole rings through appropriate linkers, such as methoxyphenoxy groups, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitriles.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux or room temperature.

Major Products

Oxidation: Formation of oxides or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- The furan-2-ylmethyl substituent () introduces an additional heterocyclic ring, which may improve target binding in enzyme-active sites but reduce aqueous solubility.

Substituent Variations on the Furan-Phenoxy Group

Key Observations :

- The pyridin-3-ylmethyl substituent () introduces a basic nitrogen atom, which could improve solubility in acidic environments or facilitate ionic interactions.

Biological Activity

5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and applications in various fields.

Structural Overview

The compound consists of several key structural components:

- Oxazole Ring : Contributes to the compound's electronic properties.

- Furan Ring : Enhances the biological activity through its electrophilic nature.

- Benzylamino Group : Provides nucleophilic characteristics and influences interactions with biological targets.

- Methoxyphenoxy Substituent : Modulates solubility and binding affinity.

The biological activity of 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile is primarily attributed to its interaction with specific enzymes and receptors. The compound can modulate these targets through various interactions, including:

- Hydrogen Bonding : Facilitates binding to active sites of enzymes.

- Hydrophobic Interactions : Enhances affinity for lipid environments.

- Van der Waals Forces : Stabilizes the complex formed with target proteins.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of oxazole compounds can possess significant antimicrobial properties. For instance, testing against Gram-positive and Gram-negative bacteria revealed selective antibacterial effects. The minimal inhibitory concentrations (MIC) for various derivatives are summarized in Table 1.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Bacillus subtilis | 10 |

| Compound B | Escherichia coli | 25 |

| Compound C | Candida albicans | 15 |

Anticancer Potential

The compound has shown promise as an anticancer agent. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT-116) cancer cells. The structure–activity relationship indicates that modifications to the methoxy group can enhance or reduce activity.

Case Studies

- Inhibition of Enzyme Activity : A study focused on the inhibition of specific kinases involved in cancer progression showed that the compound could effectively inhibit these enzymes, leading to reduced cell proliferation in cancer models.

- Cell Viability Assays : Various assays demonstrated that the compound selectively induced apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Applications in Research and Industry

The unique properties of 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile make it a candidate for multiple applications:

- Medicinal Chemistry : As a pharmacophore for drug design targeting specific diseases.

- Biological Studies : Used in assays to explore cellular pathways and mechanisms.

- Materials Science : Potential applications in developing novel materials with unique electronic properties.

Q & A

Q. What are the key challenges in synthesizing 5-(Benzylamino)-2-(5-((4-methoxyphenoxy)methyl)furan-2-yl)oxazole-4-carbonitrile, and how can reaction conditions be optimized?

Answer: Synthesis challenges include controlling regioselectivity during oxazole ring formation and ensuring efficient coupling of the 4-methoxyphenoxy-methylfuran moiety. Evidence from analogous oxadiazole syntheses (e.g., 5b.HCl and 5c in ) suggests using polar aprotic solvents (e.g., DMF or acetonitrile) with mild bases (e.g., K₂CO₃) to minimize side reactions. Reaction monitoring via TLC or LC-MS is critical, as incomplete coupling can lead to intermediates requiring column chromatography (65% yield for 5b.HCl) .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:

- 1H NMR : Look for characteristic signals:

- Benzylamino protons (δ 4.0–4.5 ppm, NH-CH₂-Ph).

- Methoxyphenoxy group (δ 3.8 ppm for OCH₃; δ 6.8–7.2 ppm for aromatic protons).

- Furan protons (δ 6.2–6.5 ppm for H-3 and H-4).

- IR : Peaks at ~1660 cm⁻¹ (C=N oxazole), ~1250 cm⁻¹ (C-O-C ether), and ~3350 cm⁻¹ (N-H stretch) validate functional groups .

- MS : Fragment ions at m/z corresponding to loss of the benzylamino group (e.g., [M–C₇H₇N]+) and furan-oxazole core .

Q. What solubility properties should be considered for in vitro assays?

Answer: The compound’s solubility is influenced by the benzylamino group (polar) and methoxyphenoxy-furan moiety (lipophilic). Pre-solubilize in DMSO (≤1% v/v) for aqueous buffers. Evidence from similar oxazole derivatives (e.g., 5d.2HCl in ) shows limited solubility in water but improved solubility in ethanol or acetonitrile .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 4-methoxyphenoxy substituent?

Answer:

- Control analogs : Synthesize derivatives replacing 4-methoxyphenoxy with 4-fluorophenoxy or unsubstituted phenoxy.

- Assay design : Test in enzyme inhibition or cell-based assays (e.g., kinase profiling). Monitor changes in IC₅₀ values, as seen in triazine derivatives (), where methoxy groups enhanced binding affinity .

- Computational modeling : Use docking studies to compare interactions of substituents with target active sites .

Q. How should researchers address contradictions in thermal stability data between synthetic batches?

Answer:

- DSC/TGA analysis : Compare decomposition temperatures across batches. For example, oxadiazole derivatives in show melting points (mp) ranging 80–200°C, influenced by counterions (e.g., HCl salts vs. free bases) .

- Purity assessment : Use HPLC to correlate impurities (e.g., residual solvents or unreacted intermediates) with stability variations.

- Crystallography : Polymorphic forms (e.g., anhydrous vs. hydrated) may explain discrepancies, as observed in 5-methyl-oxazole carboxylates () .

Q. What methodologies are recommended for studying environmental degradation pathways of this compound?

Answer:

- Photolysis studies : Expose to UV light (254 nm) in aqueous/organic mixtures; monitor via LC-MS for breakdown products (e.g., loss of benzylamino or methoxyphenoxy groups).

- Hydrolysis : Test stability at pH 2–12 (37°C, 24 hr). Oxazole rings are generally stable, but the furan-methylene linkage may hydrolyze under acidic conditions, as seen in triazine-phenol analogs () .

- Microbial degradation : Use soil or wastewater microcosms; quantify residual compound via UPLC-MS/MS .

Q. How can computational chemistry predict interactions between this compound and biological targets?

Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Maestro to model binding to proteins (e.g., kinases or GPCRs). Focus on the oxazole-4-carbonitrile group as a hydrogen-bond acceptor.

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories.

- QSAR models : Train on analogs like 5-methyl-oxazole carboxylates () to predict bioavailability or toxicity .

Contradictions and Resolutions

- Contradiction : Variability in melting points between batches (e.g., 141–143°C vs. 80–82.5°C in ).

Resolution : Counterion effects (HCl vs. free base) and crystallinity differences require controlled recrystallization (e.g., slow cooling in EtOAc/hexane) . - Contradiction : Discrepancies in MS fragmentation patterns.

Resolution : Use high-resolution MS (HRMS) to distinguish isobaric fragments and confirm molecular formulae .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.